molecular formula C13H14N4O2 B1486740 N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide CAS No. 1428138-90-2

N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide

Cat. No. B1486740
CAS RN: 1428138-90-2
M. Wt: 258.28 g/mol
InChI Key: VWSGQJLZHSJWKR-UHFFFAOYSA-N
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Description

The compound “N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide” is a complex organic molecule that contains several functional groups, including an imidazole ring and a benzimidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole and benzimidazole rings, as well as the amide group. The presence of these functional groups would likely confer specific chemical properties to the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the imidazole ring might undergo reactions typical of aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the imidazole ring might confer basic properties to the molecule .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. The compound could potentially be synthesized and tested against a variety of microbial strains. Its efficacy can be compared to existing antimicrobial agents, and it may serve as a lead compound for the development of new antimicrobial drugs .

Anticancer Potential

The structural complexity of imidazole derivatives makes them suitable candidates for anticancer research. This compound could be investigated for its cytotoxic effects on various cancer cell lines. Studies could focus on its mechanism of action, potential targets within the cell, and its ability to induce apoptosis .

Anti-inflammatory Applications

Due to the imidazole core’s bioactivity, this compound might exhibit anti-inflammatory effects. Research can be directed towards understanding its role in inflammatory pathways, its effect on cytokine production, and its therapeutic potential in inflammatory diseases .

Antioxidant Properties

Imidazole derivatives have shown good scavenging potential in antioxidant assays. This compound could be assessed for its ability to neutralize free radicals and protect against oxidative stress, which is a contributing factor in many chronic diseases .

Antiviral Research

The exploration of this compound’s antiviral capabilities could be significant, especially given the ongoing need for new antiviral drugs. It could be tested against a range of viruses to determine its effectiveness in inhibiting viral replication or entry into host cells .

Neuroprotective Effects

Research into the neuroprotective effects of imidazole derivatives is a growing field. This compound could be evaluated for its potential to protect neuronal cells from damage, which is particularly relevant in the context of neurodegenerative diseases .

Gastrointestinal Therapeutics

Given the success of other imidazole derivatives like omeprazole in treating gastrointestinal conditions, this compound could be researched for its potential use in treating ulcers, acid reflux, and other related conditions .

Analgesic Applications

The analgesic properties of imidazole derivatives make them interesting subjects for pain management research. This compound could be studied for its effectiveness in reducing pain, its interaction with pain receptors, and its overall safety profile .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. For example, if the compound shows promising biological activity, it could be further investigated for potential therapeutic uses .

properties

IUPAC Name

N-ethyl-2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-2-14-11(18)7-10-12(19)16-13-15-8-5-3-4-6-9(8)17(10)13/h3-6,10H,2,7H2,1H3,(H,14,18)(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSGQJLZHSJWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1C(=O)NC2=NC3=CC=CC=C3N12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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